ChX710

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

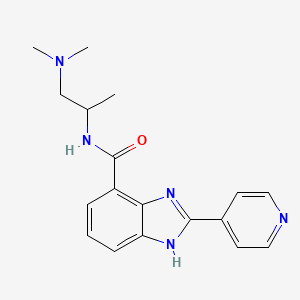

N-[1-(dimethylamino)propan-2-yl]-2-pyridin-4-yl-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-12(11-23(2)3)20-18(24)14-5-4-6-15-16(14)22-17(21-15)13-7-9-19-10-8-13/h4-10,12H,11H2,1-3H3,(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAALGAOSBFHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ChX710: A Novel Small Molecule Modulator of the Type I Interferon Response

A Technical Guide on the Discovery and Initial Characterization of a MAVS/IRF1-Dependent Innate Immune Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of ChX710, a novel small molecule that primes the type I interferon (IFN) response to cytosolic DNA. This compound operates through a distinct signaling pathway dependent on Mitochondrial Antiviral-Signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1), representing a potential new class of therapeutic agents for infectious diseases and oncology.

Introduction

The innate immune system provides the first line of defense against pathogens and cellular stress. A key component of this response is the production of type I interferons, which orchestrate a broad antiviral and anti-proliferative cellular state. The discovery of small molecules that can modulate this pathway holds significant therapeutic promise. This compound was identified from a high-throughput screen of a chemical library for compounds capable of inducing an Interferon-Stimulated Response Element (ISRE). Subsequent characterization revealed its unique mechanism of action, which distinguishes it from conventional STING (Stimulator of Interferon Genes) agonists.

Discovery and Initial Characterization

This compound was identified in a cell-based high-throughput screening assay utilizing a HEK-293 cell line engineered with a luciferase reporter gene under the control of an ISRE promoter. This screen identified a series of 1H-benzimidazole-4-carboxamide compounds, with this compound being a prototypical member, for their ability to induce the ISRE promoter sequence.[1]

Biological Activity

Initial characterization demonstrated that this compound induces the expression of Interferon-Stimulated Genes (ISGs) and promotes the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] While it induces hallmarks of a type I IFN response, this compound itself does not trigger the secretion of type I IFN. Instead, it primes the cellular response to subsequent challenges, such as the presence of cytosolic DNA, leading to a synergistic and potentiation of IFN-β secretion and ISG expression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Dose-Dependent Induction of ISRE-Luciferase Activity by this compound

| This compound Concentration (µM) | ISRE-Luciferase Induction (Fold Change) |

| 6 | Data not available in search results |

| 12.5 | Data not available in search results |

| 25 | Data not available in search results |

| 50 | Data not available in search results |

Table 2: Time-Course of ISG Expression in HEK-293T Cells Treated with this compound

| Gene | Time (hours) | This compound Concentration (µM) | Induction Level (Fold Change) |

| IFI27 | 4 | Concentration not specified | Data not available |

| IFI27 | 16 | Concentration not specified | Data not available |

| IFI27 | 24 | Concentration not specified | Data not available |

| IFI6 | 4 | Concentration not specified | Data not available |

| IFI6 | 16 | Concentration not specified | Data not available |

| IFI6 | 24 | Concentration not specified | Data not available |

Table 3: Effect of this compound on ISG Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Gene | This compound Concentration (µM) | Induction Level (Fold Change) |

| IFI27 | 12.5 | Data not available in search results |

| IFI27 | 25 | Data not available in search results |

Note: Specific fold-change values were not available in the provided search results. The tables are structured to present the data once it is obtained from the primary literature.

Signaling Pathway of this compound

Subsequent mechanistic studies revealed that this compound's activity is dependent on MAVS and IRF1. Knockdown of either of these proteins significantly impairs ISRE activation by this compound. Notably, the signaling is independent of STING, a key adaptor in the canonical cytosolic DNA sensing pathway. Furthermore, while this compound induces the phosphorylation of IRF3, this event appears to be insufficient to trigger IFN-β expression on its own. The pathway is also independent of the canonical IFN-α/β receptor (IFNAR) signaling components STAT1 and STAT2.

References

ChX710: A Technical Guide to its Mechanism of Action in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChX710 is a novel small-molecule compound identified as a potent stimulator of the innate immune system.[1] Discovered through a high-throughput screen for activators of the Interferon-Stimulated Response Element (ISRE), this compound induces the expression of interferon genes and a broad range of Interferon-Stimulated Genes (ISGs).[1] Its mechanism of action is distinct from currently known innate immune pathways, suggesting it targets a novel signaling cascade.[1] This document provides a comprehensive technical overview of the available data on this compound's mechanism of action, drawing from the "ChemInnate" research program. It is intended to serve as a resource for researchers in immunology, virology, and drug development.

Introduction to this compound

The constant emergence of new pathogenic viruses and the development of drug resistance necessitate innovative antiviral strategies.[1] One promising approach is to stimulate the host's intrinsic cellular defense mechanisms rather than targeting the virus itself.[1] this compound was identified from a chemical library of 10,000 compounds for its ability to activate the ISRE promoter to a degree similar to Interferon-β (IFN-β). Subsequent analyses have shown that this compound potently stimulates the expression of interferon genes and ISGs in key human innate immune cells, including primary monocytes and plasmacytoid dendritic cells. This activity, coupled with its immunostimulatory properties observed in vivo without apparent toxicity, positions this compound as a promising candidate for a new class of broad-spectrum antivirals, vaccine adjuvants, and a potential potentiator of certain anticancer therapies.

Mechanism of Action and Signaling Pathway

The mode of action of this compound is an area of active investigation and appears to be novel. Key findings have elucidated a pathway that is distinct from well-characterized innate immune sensing routes.

2.1 ISRE Activation and ISG Expression

The primary functional output of this compound stimulation is the robust transcription of genes controlled by the ISRE. The ISRE is a key regulatory element in the promoters of genes induced by type I interferons and is also directly activated by certain transcription factors in response to pathogen sensing. This compound's ability to activate this element leads to the production of a suite of antiviral proteins encoded by ISGs.

2.2 Independence from Known PRR Pathways

Crucially, the mechanism of this compound is independent of several canonical Pattern Recognition Receptor (PRR) pathways. The reporter cell line used in the initial screening did not express Toll-like Receptors TLR7, TLR8, TLR9, or the cytosolic DNA sensor STING (Stimulator of Interferon Genes), indicating that this compound does not act through these major pathways.

2.3 Key Signaling Intermediates

To dissect the signaling cascade, researchers performed knockdown experiments of key proteins involved in interferon induction. These studies revealed the following:

-

IRF1 Dependent: Knockdown of Interferon Regulatory Factor 1 (IRF1) inhibited the activation of the ISRE promoter by this compound. This places IRF1 as a critical downstream component of the pathway.

-

MAVS, IRF3, and TYK2 Independent: The pathway does not appear to involve MAVS (Mitochondrial Antiviral-Signaling protein), a central adaptor for RIG-I-like receptor signaling, or IRF3, a key transcription factor in many antiviral pathways. Furthermore, it is independent of TYK2, a kinase essential for signaling downstream of the type I interferon receptor. This latter finding suggests this compound does not simply induce interferons that then act in an autocrine/paracrine manner to activate the ISRE in the reporter cells, but rather activates the ISRE more directly.

2.4 Potentiation of Cytosolic DNA Sensing

An important characteristic of this compound is its ability to amplify the innate immune response to cytosolic DNA. While the molecule does not appear to signal through STING itself, this potentiation effect suggests its novel pathway may converge with or enhance components of the cellular response to DNA, which could be highly beneficial in the context of DNA virus infections and certain cancer therapies.

2.5 Hypothetical Signaling Pathway

Based on the available data, a hypothetical signaling pathway for this compound can be proposed. This compound is believed to interact with an as-yet-uncharacterized cellular receptor or sensor, initiating a novel signaling cascade that culminates in the activation of the transcription factor IRF1, which then drives the expression of interferons and ISGs.

Caption: Hypothetical signaling pathway for this compound.

Summary of Experimental Data

While specific quantitative data from peer-reviewed publications are not yet publicly available, the findings from the ChemInnate project can be summarized qualitatively.

| Parameter | Observation | Implication |

| ISRE Promoter Activation | Strong activation, comparable to IFN-β. | Potent inducer of interferon-mediated responses. |

| Cell Type Activity | Active in human primary monocytes and pDCs. | Relevant for primary innate immune responses. |

| Pathway Dependence | Requires IRF1; Independent of MAVS, IRF3, TYK2, STING, TLR7/8/9. | Operates via a novel signaling mechanism. |

| Cytosolic DNA Response | Potentiates the cellular response to cytosolic DNA. | Synergistic potential with DNA-damaging agents. |

| In Vivo Activity (Mice) | Increased antibody response to ovalbumin. | Possesses adjuvant-like properties in vivo. |

| In Vivo Toxicity (Mice) | No local or systemic toxicity observed. | Favorable preliminary safety profile. |

Key Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound, based on standard laboratory practices.

4.1 ISRE Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate transcription from the ISRE promoter.

-

Cell Line: Use a stable cell line (e.g., HEK-293) co-transfected with a plasmid containing a luciferase reporter gene under the control of a minimal promoter fused to multiple ISRE repeats.

-

Seeding: Plate the reporter cells in a 96-well plate at a density of 2-5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells. Include a positive control (e.g., IFN-β at 1000 U/mL) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: Aspirate the medium, lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate and measure the luminescence using a plate reader.

-

Analysis: Normalize the luminescence values to a measure of cell viability (e.g., using a parallel MTS assay) and express the results as fold induction over the vehicle control.

4.2 RT-qPCR for Interferon-Stimulated Genes (ISGs)

This protocol measures the change in mRNA levels of specific ISGs following treatment with this compound.

-

Cell Treatment: Plate primary human monocytes or other relevant cell types in a 12-well plate. Treat with this compound at various concentrations for a specified time (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target ISGs (e.g., OAS1, MX1, IFIT1), a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Thermocycling: Run the qPCR on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Caption: General workflow for discovery and characterization of this compound.

Potential Therapeutic Applications

The unique profile of this compound suggests several promising therapeutic avenues.

-

Broad-Spectrum Antiviral: By stimulating a host-centric defense mechanism, this compound could be effective against a wide range of viruses, bypassing the issue of viral mutations that often leads to resistance against direct-acting antivirals.

-

Vaccine Adjuvant: Its ability to enhance the antibody response to an antigen in vivo demonstrates its potential as a vaccine adjuvant, which could be used to improve the efficacy of new and existing vaccines.

-

Anticancer Therapy: this compound's potentiation of the cytosolic DNA response could be leveraged to enhance the efficacy of anticancer treatments like DNA intercalating agents, which cause the release of cellular DNA into the cytosol, thereby activating immune sensors.

Conclusion and Future Directions

This compound is a first-in-class small-molecule activator of the innate immune system with a novel, yet-to-be-fully-characterized mechanism of action. The compound's ability to potently induce an interferon-like response independently of major known PRR pathways makes it a valuable tool for dissecting innate immune signaling and a strong candidate for therapeutic development. Future research, as outlined by the ChemInnate project, will focus on the precise identification of its cellular target, further characterization of its antiviral and immunostimulatory properties in vivo, and its chemical and pharmacological optimization. The elucidation of its unique pathway will not only advance the development of this compound but may also uncover new targets for modulating the innate immune response.

References

ChX710 MAVS-Dependent IRF1 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system constitutes the first line of defense against invading pathogens and cellular stress. A key pathway in this system involves the mitochondrial antiviral-signaling protein (MAVS), which orchestrates the production of type I interferons (IFNs) and other inflammatory cytokines. The small molecule ChX710 has been identified as a potent modulator of this pathway, priming the type I IFN response to cytosolic DNA. This technical guide provides a comprehensive overview of the this compound-activated signaling cascade, focusing on its dependence on MAVS and Interferon Regulatory Factor 1 (IRF1). Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate further research and drug development efforts in the fields of immunology, virology, and oncology.

Introduction to this compound and Innate Immunity

This compound is a synthetic 1H-benzimidazole-4-carboxamide compound identified through high-throughput screening for its ability to induce the Interferon-Stimulated Response Element (ISRE) promoter.[1] It acts as a potent stimulator of the innate immune response, specifically priming cells to respond more robustly to cytosolic DNA.[2] This activity is of significant therapeutic interest, as the sensing of cytosolic DNA is a critical mechanism for detecting viral and bacterial infections, as well as cellular damage and tumorigenesis.

The innate immune response to cytosolic nucleic acids is primarily mediated by pattern recognition receptors (PRRs).[2] Upon recognition of foreign or misplaced DNA, these sensors trigger downstream signaling cascades that converge on the activation of transcription factors, such as Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB). These transcription factors then drive the expression of type I interferons and other interferon-stimulated genes (ISGs), which establish an antiviral state and modulate the adaptive immune response. MAVS is a crucial adaptor protein in many of these signaling pathways, particularly those initiated by RIG-I-like receptors (RLRs) that sense viral RNA.[3] However, the work on this compound has revealed a novel MAVS-dependent pathway that is activated by a small molecule and relies on IRF1 for downstream signaling.

The this compound Signaling Pathway: A MAVS- and IRF1-Dependent Cascade

The induction of the ISRE promoter by this compound is critically dependent on the presence of both MAVS and IRF1. While this compound treatment does lead to the phosphorylation of IRF3, this event is not sufficient for the activation of IFN-β expression. This distinguishes the this compound-mediated pathway from canonical MAVS signaling, which typically leads to robust IRF3-dependent IFN production. The current model suggests that this compound initiates a signaling cascade that utilizes MAVS as a central adaptor, which then diverges to activate IRF1, ultimately leading to the transcription of ISGs.

Visualization of the this compound-MAVS-IRF1 Signaling Pathway

The following diagram illustrates the key components and their interactions in the this compound-activated signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experiments investigating the this compound signaling pathway. The data is extracted from the pivotal study by Khiar et al. (2017).

Table 1: Effect of MAVS, STING, IRF1, and IRF3 Silencing on this compound-Induced ISRE Activation

| Target Gene Silenced | Treatment | ISRE-Luciferase Induction (Fold Change vs. Control) | Standard Deviation | P-value |

| Control (siCtrl) | This compound | 10.2 | ± 1.5 | - |

| MAVS | This compound | 2.1 | ± 0.5 | < 0.01 |

| STING | This compound | 9.8 | ± 1.2 | > 0.05 |

| IRF1 | This compound | 3.5 | ± 0.8 | < 0.01 |

| IRF3 | This compound | 9.5 | ± 1.1 | > 0.05 |

Data is approximated from graphical representations in Khiar et al. (2017) and represents the mean of three independent experiments.

Table 2: IRF3 Phosphorylation in Response to this compound Treatment

| Cell Line | Treatment | IRF3 Phosphorylation (Ser396) |

| HEK-293T | DMSO (Control) | Basal |

| HEK-293T | This compound (25 µM) | Increased |

| HEK-293T | This compound (50 µM) | Further Increased |

| A549 | DMSO (Control) | Basal |

| A549 | This compound (25 µM) | Increased |

| A549 | This compound (50 µM) | Further Increased |

Observations are based on Western blot analysis from Khiar et al. (2017).

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the this compound signaling pathway.

siRNA-Mediated Gene Silencing

Objective: To knockdown the expression of specific genes (MAVS, STING, IRF1, IRF3) to determine their involvement in this compound-induced ISRE activation.

Materials:

-

ISRE-luciferase reporter cells (e.g., HEK-293)

-

siRNA duplexes targeting MAVS, STING, IRF1, IRF3, and a non-targeting control

-

siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

6-well plates

Protocol:

-

Cell Seeding: The day before transfection, seed ISRE-luciferase reporter cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute 20-80 pmol of siRNA duplex into 100 µL of Opti-MEM.

-

In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Aspirate the growth medium from the cells and wash once with siRNA Transfection Medium.

-

Add 0.8 mL of siRNA Transfection Medium to the siRNA-lipid complex mixture.

-

Overlay the mixture onto the washed cells.

-

-

Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.

-

Stimulation: After 48 hours, stimulate the cells with this compound at the desired concentration (e.g., 25-50 µM) or a vehicle control (e.g., DMSO).

-

Assay: After 24 hours of stimulation, proceed with the luciferase reporter assay to measure ISRE activity.

ISRE-Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of the ISRE promoter in response to this compound stimulation.

Materials:

-

Transfected and stimulated cells from the siRNA experiment

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Lysis:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 1X PBS.

-

Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luminometer Measurement:

-

Transfer 20 µL of the cell lysate to a luminometer plate.

-

Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity (for normalization).

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.

-

Express the results as fold induction over the vehicle-treated control.

-

Western Blot for IRF3 Phosphorylation

Objective: To detect the phosphorylation of IRF3 at Serine 396 in response to this compound treatment.

Materials:

-

HEK-293T or A549 cells

-

This compound and DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or DMSO for 24 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total IRF3 to confirm equal loading.

-

Discussion and Future Directions

The discovery of this compound and the elucidation of its MAVS-IRF1-dependent signaling pathway open new avenues for therapeutic intervention in a variety of diseases. By priming the innate immune response to cytosolic DNA, this compound has the potential to enhance the efficacy of DNA-damaging cancer therapies and to boost antiviral responses.

Several key questions remain to be addressed. The direct cellular target of this compound is currently unknown. Identifying this target will be crucial for understanding the precise mechanism of MAVS activation. Furthermore, the downstream effectors of IRF1 in this context need to be fully characterized to understand the complete transcriptional program initiated by this compound.

Future research should focus on:

-

Target identification studies to determine the direct binding partner of this compound.

-

In vivo studies to evaluate the efficacy of this compound in animal models of viral infection and cancer.

-

Transcriptomic and proteomic analyses to comprehensively map the cellular response to this compound treatment.

-

Structure-activity relationship studies to develop more potent and specific analogs of this compound.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for investigating the this compound signaling pathway.

References

- 1. Identification of a small molecule that primes the type I interferon response to cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

ChX710: A Novel STING-Independent Immune Stimulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ChX710 has emerged as a promising small molecule immune stimulator, distinguished by its unique ability to prime the type I interferon (IFN) response independently of the canonical STING (Stimulator of Interferon Genes) pathway. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents for therapeutic applications, particularly in oncology and infectious diseases.

Core Mechanism of Action: A STING-Independent Pathway

This compound activates the innate immune system by priming the type I interferon response. Unlike many other immune-stimulating small molecules that target the cGAS-STING pathway, this compound operates through a distinct signaling cascade. Experimental evidence has demonstrated that this compound's activity is dependent on MAVS (Mitochondrial Antiviral-Signaling protein) and IRF1 (Interferon Regulatory Factor 1), while being independent of STING.[1] This unique mechanism of action suggests that this compound could be effective in contexts where the STING pathway is compromised or downregulated, offering a potential advantage in certain disease states.

The downstream effects of this compound converge on the phosphorylation of IRF3 (Interferon Regulatory Factor 3) and the subsequent induction of an Interferon-Stimulated Response Element (ISRE) promoter sequence.[1][2] This leads to the expression of a specific subset of Interferon-Stimulated Genes (ISGs), which are crucial mediators of the antiviral and anti-tumor immune response. However, it is important to note that this compound-induced IRF3 phosphorylation is not sufficient on its own to trigger the secretion of type I interferons (e.g., IFN-β). Instead, this compound "primes" the cells, enhancing their response to subsequent stimuli such as cytosolic DNA.

Signaling Pathway Diagram

Caption: STING-independent signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its activity across different experimental conditions.

Table 1: ISRE Induction by this compound and Analogs

| Compound | Concentration (µM) | ISRE-Luciferase Induction (Fold Change) |

| This compound | 3.125 | ~2 |

| 6.25 | ~4 | |

| 12.5 | ~8 | |

| 25 | ~12 | |

| CID11207170 | 3.125 | ~1 |

| 6.25 | ~1.5 | |

| 12.5 | ~2 | |

| 25 | ~2.5 | |

| ChX0306710 | 3.125 | ~1 |

| 6.25 | ~1 | |

| 12.5 | ~1 | |

| 25 | ~1 |

Data derived from ISRE-luciferase reporter gene assays.

Table 2: Induction of Interferon-Stimulated Genes (ISGs) by this compound in HEK-293T Cells

| Gene | Treatment | 4 hours (Fold Change) | 16 hours (Fold Change) | 24 hours (Fold Change) |

| IFI27 | This compound (12.5 µM) | ~5 | ~15 | ~18 |

| This compound (25 µM) | ~8 | ~25 | ~30 | |

| IFI6 | This compound (12.5 µM) | ~2 | ~5 | ~6 |

| This compound (25 µM) | ~3 | ~8 | ~10 |

Data obtained by RT-qPCR analysis.

Table 3: Effect of siRNA Knockdown on this compound-Induced ISRE Activation

| siRNA Target | Effect on ISRE Induction by this compound |

| MAVS | Significantly Impaired |

| STING | No Significant Effect |

| IRF1 | Significantly Impaired |

| IRF3 | No Significant Effect |

Results from ISRE-luciferase reporter assays in cells transfected with specific siRNAs.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

ISRE-Luciferase Reporter Assay

This assay is used to quantify the activation of the Interferon-Stimulated Response Element (ISRE) promoter.

Experimental Workflow:

Caption: Workflow for the ISRE-Luciferase Reporter Assay.

Methodology:

-

Cell Seeding: Seed HEK-293 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter in 96-well plates at a density of 4 x 10^4 cells per well.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25 µM) or control compounds. Include a DMSO-only control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

Cell Lysis and Substrate Addition: Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer). Add a luciferase assay substrate to the lysate.

-

Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the DMSO-treated control cells.

siRNA-Mediated Gene Silencing

This protocol is used to knock down the expression of specific genes to investigate their role in a signaling pathway.

Experimental Workflow:

Caption: Workflow for siRNA-mediated gene silencing experiments.

Methodology:

-

Cell Seeding: Seed ISRE-luciferase reporter cells in appropriate culture plates.

-

siRNA Transfection: Transfect the cells with siRNAs targeting MAVS, STING, IRF1, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Knockdown Incubation: Incubate the cells for 48 hours to ensure efficient knockdown of the target gene.

-

This compound Stimulation: After the 48-hour incubation, stimulate the cells with this compound.

-

Final Incubation: Incubate the cells for an additional 24 hours.

-

Functional Assay: Perform the ISRE-luciferase reporter assay as described in section 3.1.

-

Validation: In parallel, validate the knockdown efficiency of the target genes by performing Western blot or RT-qPCR analysis on cell lysates from a replicate plate.

RT-qPCR for ISG Expression

This method is used to quantify the messenger RNA (mRNA) levels of specific Interferon-Stimulated Genes.

Methodology:

-

Cell Treatment: Treat HEK-293T cells or human Peripheral Blood Mononuclear Cells (PBMCs) with this compound at the desired concentrations and for various time points (e.g., 4, 16, 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform quantitative PCR (qPCR) using a qPCR master mix, the synthesized cDNA as a template, and gene-specific primers for the ISGs of interest (e.g., IFI27, IFI6) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to DMSO-treated controls.

Western Blot for IRF3 Phosphorylation

This technique is used to detect the phosphorylated form of IRF3, indicating its activation.

Methodology:

-

Cell Treatment and Lysis: Treat HEK-293T or A549 cells with this compound (e.g., 25 µM or 50 µM) for 24 hours. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-P-IRF3 Ser386).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total IRF3 to confirm equal protein loading.

Conclusion and Future Directions

This compound represents a novel class of immune stimulators with a unique STING-independent mechanism of action. Its ability to prime the type I interferon response through the MAVS/IRF1 signaling axis opens up new avenues for therapeutic intervention, particularly in scenarios where the STING pathway may be dysfunctional. The data presented in this technical guide highlight the potential of this compound as a valuable tool for research and a promising candidate for further drug development.

Future research should focus on several key areas:

-

Target Identification: Elucidating the direct cellular target(s) of this compound will be crucial for a complete understanding of its mechanism of action.

-

In Vivo Efficacy: Evaluating the in vivo efficacy of this compound in preclinical models of cancer and infectious diseases will be essential to translate these findings into clinical applications.

-

Combination Therapies: Investigating the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors, could lead to more effective treatment strategies.

-

Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the this compound scaffold may lead to the development of analogs with improved potency and pharmacokinetic properties.

By continuing to explore the unique biology of this compound, the scientific community can unlock its full therapeutic potential and pave the way for a new generation of immunomodulatory drugs.

References

- 1. Chemical stimulation of the innate immune response with this compound: Toward a new class of antiviral molecules | ANR [anr.fr]

- 2. Uncovering the Interaction between TRAF1 and MAVS in the RIG-I Pathway to Enhance the Upregulation of IRF1/ISG15 during Classical Swine Fever Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of ChX710

An In-depth Technical Guide to ChX710: Chemical Structure, Properties, and Mechanism of Action

Introduction

This compound is a novel small molecule modulator of the innate immune system, identified from a high-throughput screen of 10,000 synthetic compounds.[1] It belongs to a series of 1H-benzimidazole-4-carboxamide compounds. This compound is characterized by its unique ability to prime the type I interferon response to cytosolic DNA, making it a valuable tool for research in immunology, virology, and oncology.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the experimental protocols used to characterize this compound.

Chemical Structure and Properties

This compound is chemically defined as N-(1-(dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide. Its structure and key properties are summarized below.

| Property | Value |

| Chemical Name | N-(1-(dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide |

| CAS Number | 2438721-44-7 |

| Molecular Formula | C₁₈H₂₁N₅O |

| Molecular Weight | 323.39 g/mol |

| SMILES | CC(CN(C)C)NC(=O)c1cccc2nc([nH]c12)-c1ccncc1 |

| Relative Density | 1.208 g/cm³ |

| Purity | >98% (by HPLC) |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term stability |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is not as a direct inducer of type I interferons, but as a "primer" that sensitizes cells to respond more robustly to cytosolic DNA.[1] While it can independently induce the Interferon-Stimulated Response Element (ISRE) promoter and the expression of certain Interferon-Stimulated Genes (ISGs), its most potent activity is observed as a strong synergistic effect on IFN-β expression when cells are subsequently challenged with DNA.[1]

Intrinsic ISRE Induction Pathway

This compound treatment alone leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and induces ISG expression. This intrinsic activity is dependent on the adaptor protein MAVS and the transcription factor IRF1, but notably, it is independent of IRF3 itself for ISRE induction.[1] This suggests this compound activates a novel signaling pathway that diverges from canonical RNA sensing pathways.

STING-Dependent Priming Pathway

The priming effect of this compound is its most significant activity. Pre-treatment with this compound dramatically enhances the production of IFN-β in response to cytosolic DNA. This synergistic response is critically dependent on the STING (Stimulator of Interferon Genes) pathway, a key sensor for cytosolic DNA. This indicates that this compound modulates the cellular state to lower the activation threshold of the cGAS-STING pathway.

Quantitative Biological Data

The biological activity of this compound has been quantified in various cellular assays. The data highlights its dose-dependent activity on ISRE induction and its potentiation of DNA-induced interferon response.

| Assay Type | Cell Line | Parameter Measured | Result |

| ISRE Induction | HEK-293 | EC₅₀ (Luciferase) | ~5 µM |

| ISG Expression (IFI27) | HEK-293T | Fold Induction (10 µM) | ~100-fold increase at 16 hours post-treatment |

| Synergistic IFN-β Secretion | THP1 | IFN-β Production | Potent synergistic effect observed with transfected plasmid DNA |

| IRF3 Phosphorylation | THP1 | Western Blot | Detected at Ser386 upon treatment with this compound |

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound, based on the primary literature.

High-Throughput Screening (HTS) for ISRE Inducers

This protocol outlines the workflow used to identify this compound from a chemical library.

-

Cell Line: HEK-293 cells stably expressing a firefly luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter were used.

-

Screening: A library of 10,000 synthetic small molecules was screened at a single concentration.

-

Detection: Luciferase activity was measured as a readout for ISRE promoter activation.

-

Hit Confirmation: Primary hits were subjected to dose-response analysis to determine EC₅₀ values.

-

Secondary Assays: Confirmed hits were further validated by measuring the expression of endogenous Interferon-Stimulated Genes (ISGs) using RT-qPCR.

Quantitative RT-PCR for ISG Expression

-

Cell Culture and Treatment: HEK-293T cells were seeded in 24-well plates. After 24 hours, cells were treated with this compound (e.g., at 10 µM) or a vehicle control (DMSO).

-

RNA Extraction: At various time points (e.g., 8, 16, 24 hours) post-treatment, total RNA was extracted using a commercial RNA purification kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA using reverse transcriptase.

-

qPCR: Real-time quantitative PCR was performed using SYBR Green master mix and primers specific for target ISGs (e.g., IFI27, IFIT1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Relative gene expression was calculated using the ΔΔCt method.

Western Blot for IRF3 Phosphorylation

-

Cell Lysis: THP1 cells were treated with this compound for the desired time. Cells were then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated overnight with a primary antibody specific for IRF3 phosphorylated at Serine 386. A primary antibody for total IRF3 was used as a loading control.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

References

ChX710 (CAS: 2438721-44-7): A Technical Guide to a Novel Modulator of the Innate Immune Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChX710, identified by the CAS number 2438721-44-7, is a novel small molecule belonging to the 1H-benzimidazole-4-carboxamide chemical series. It has been characterized as a potent modulator of the innate immune system, specifically acting as a priming agent for the type I interferon (IFN) response to cytosolic DNA. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the STING (Stimulator of Interferon Genes) pathway.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 2438721-44-7 | [1][2] |

| Molecular Formula | C₁₈H₂₁N₅O | [1][3] |

| Molecular Weight | 323.39 g/mol | |

| Purity | 99.91% | |

| Appearance | Solid |

Biological Activity and Mechanism of Action

This compound has been identified as an inducer of the Interferon-Stimulated Response Element (ISRE), a key promoter sequence in the transcription of Interferon-Stimulated Genes (ISGs). While this compound itself does not trigger the secretion of type I interferons, it significantly primes the cellular response to cytosolic DNA, leading to a synergistic and potent induction of IFN-β.

The mechanism of action of this compound involves the following key observations:

-

ISRE Induction: this compound directly induces the ISRE promoter, leading to the expression of a specific subset of ISGs.

-

IRF3 Phosphorylation: Treatment with this compound leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical step in the activation of the type I IFN pathway.

-

MAVS and IRF1 Dependency: The induction of ISRE by this compound is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1).

-

IRF3 Independency for ISRE Induction: Despite inducing IRF3 phosphorylation, the activation of the ISRE promoter by this compound has been shown to be independent of IRF3.

-

STING-Dependent Priming: The priming effect of this compound on the cellular response to cytosolic DNA is dependent on the STING pathway.

The seemingly contradictory role of IRF3, being phosphorylated but not required for ISRE induction by this compound alone, suggests a nuanced mechanism where this compound initiates a partial activation of the pathway, which is then robustly amplified in the presence of a secondary stimulus like cytosolic DNA.

Signaling Pathways

The signaling cascade initiated by this compound and its synergistic action with cytosolic DNA can be visualized as follows:

Caption: Signaling pathway of this compound and its synergistic effect with cytosolic DNA.

Quantitative Data

The following tables summarize the key quantitative findings from the primary research characterizing this compound.

Table 1: Dose-Dependent Induction of ISRE by this compound

| This compound Concentration (µM) | ISRE-Luciferase Induction (Fold Change) |

| 0 (DMSO control) | 1.0 |

| 6.25 | ~2.5 |

| 12.5 | ~5.0 |

| 25 | ~8.0 |

| 50 | ~10.0 |

| Data are approximate values derived from graphical representations in the source literature and are intended for illustrative purposes. |

Table 2: Synergistic Induction of IFN-β Secretion by this compound and Transfected Plasmid DNA

| Treatment | IFN-β Secretion (pg/mL) |

| Mock | < 15 |

| This compound (25 µM) | < 15 |

| Plasmid DNA (1 µg/mL) | ~ 50 |

| This compound (25 µM) + Plasmid DNA (1 µg/mL) | > 400 |

| Data are approximate values derived from graphical representations in the source literature and are intended for illustrative purposes. |

Table 3: Synergistic Induction of ISG (OAS1) Expression by this compound and Transfected Plasmid DNA

| Treatment | OAS1 mRNA Expression (Fold Change) |

| Mock | 1.0 |

| This compound (25 µM) | ~ 10 |

| Plasmid DNA (1 µg/mL) | ~ 20 |

| This compound (25 µM) + Plasmid DNA (1 µg/mL) | ~ 200 |

| Data are approximate values derived from graphical representations in the source literature and are intended for illustrative purposes. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for ISRE Inducers

This protocol was used to identify this compound from a chemical library.

Caption: High-throughput screening workflow for the identification of this compound.

Protocol Details:

-

Cell Line: HEK-293 cells stably expressing a firefly luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter.

-

Plating: Cells are seeded into 384-well plates.

-

Compound Addition: A library of 10,000 synthetic small molecules is added to individual wells at a final concentration of 10 µM.

-

Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Luciferase Assay: Luciferase activity is measured using a luminometer following the addition of a suitable luciferase substrate.

-

Hit Identification: Compounds that induce a significant increase in luciferase signal compared to DMSO-treated control wells are identified as primary hits.

-

Secondary Screening: Primary hits are further evaluated in dose-response assays to determine their potency and tested for cytotoxicity to exclude non-specific effects.

ISRE-Luciferase Reporter Assay

-

Cell Seeding: HEK-293-ISRE-luciferase cells are seeded in 96-well plates.

-

Treatment: The following day, cells are treated with various concentrations of this compound or the appropriate controls (e.g., DMSO, IFN-β).

-

Incubation: Cells are incubated for 24 hours.

-

Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.

-

Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase assay substrate.

Quantitative Real-Time PCR (qRT-PCR) for ISG Expression

-

Cell Culture and Treatment: A549 or other suitable human cell lines are treated with this compound, transfected with plasmid DNA, or a combination of both.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The relative expression levels of target ISGs (e.g., OAS1, IFIT1) and a housekeeping gene (e.g., GAPDH) are quantified using SYBR Green-based or TaqMan-based qPCR.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blot for IRF3 Phosphorylation

-

Cell Lysis: Cells treated with this compound are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) and total IRF3.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising new chemical entity for the modulation of the innate immune system. Its ability to prime the STING-dependent type I interferon response to cytosolic DNA opens up potential therapeutic avenues in oncology and infectious diseases. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the precise molecular interactions governing its unique mechanism of action. The detailed information provided in this technical guide serves as a foundational resource for scientists and clinicians working to translate these exciting preclinical findings into novel therapeutic strategies.

References

ChX710: A Novel Small Molecule Priming the Type I Interferon Response

An In-depth Technical Guide on the Mechanism of Action and Experimental Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract

ChX710 is a novel 1H-benzimidazole-4-carboxamide compound identified through high-throughput screening as a modulator of the innate immune system.[1] This small molecule has been shown to prime the type I interferon (IFN) response to cytosolic DNA, a critical pathway in host defense against infections and in anti-tumor immunity.[1][2] this compound induces the expression of Interferon-Stimulated Genes (ISGs) and promotes the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][2] Mechanistically, the induction of an Interferon-Stimulated Response Element (ISRE) by this compound is dependent on the adaptor protein MAVS and the transcription factor IRF1. While this compound alone is a weak inducer of type I IFN secretion, it acts synergistically with cytosolic DNA to potentiate the IFN-β response in a STING-dependent manner. This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for its characterization, and a summary of the quantitative data supporting its role as a primer of the type I IFN response.

Introduction

The innate immune system provides the first line of defense against pathogens and cellular stress. A key component of this system is the type I interferon (IFN) response, which is crucial for establishing an antiviral state and for orchestrating a broader immune response. The detection of cytosolic DNA, a hallmark of many viral infections and cellular damage, is a potent trigger of type I IFN production through the cGAS-STING signaling pathway. Small molecules that can modulate this pathway are of significant interest for therapeutic applications, including antiviral therapies, vaccine adjuvants, and cancer immunotherapy.

This compound was discovered in a screen of 10,000 synthetic compounds for its ability to activate an ISRE promoter. It represents a novel chemical series with immunostimulatory properties. This guide details the current understanding of this compound's mechanism of action, providing researchers and drug developers with the necessary technical information to evaluate and potentially utilize this compound in their studies.

Mechanism of Action: Signaling Pathways

This compound modulates the type I IFN response through a distinct signaling pathway that converges with the canonical cytosolic DNA sensing pathway.

2.1. ISRE Induction Pathway

The direct induction of ISRE-driven gene expression by this compound operates through a pathway that is dependent on MAVS and IRF1. Interestingly, for this direct effect, STING and IRF3 are not required.

Caption: this compound-induced ISRE activation pathway.

2.2. Priming of the Cytosolic DNA Response

While this compound alone does not robustly induce IFN-β, it significantly primes cells for an enhanced response to cytosolic DNA. This priming effect is dependent on STING, TBK1, and IRF3. This compound treatment leads to the phosphorylation of IRF3, which, upon subsequent stimulation with cytosolic DNA, results in a synergistic and potent induction of IFN-β.

Caption: STING-dependent priming of the IFN-β response by this compound.

Quantitative Data

The following tables summarize the quantitative data on the activity of this compound from published studies.

Table 1: Dose-Dependent ISRE Induction by this compound

| This compound Concentration (µM) | ISRE-Luciferase Induction (Fold Change vs. DMSO) |

| 6.25 | ~2 |

| 12.5 | ~5 |

| 25 | ~10 |

| 50 | ~15 |

Data are representative values compiled from dose-response curves in HEK293-ISRE-luciferase reporter cells.

Table 2: this compound-Induced ISG Expression

| Gene | Cell Line | This compound Concentration (µM) | Fold Induction (mRNA vs. DMSO) |

| IFI6 | HEK-293T | 25 | ~8 |

| IFI27 | HEK-293T | 25 | ~12 |

| IFI27 | PBMCs | 12 | ~4 |

| IFI27 | PBMCs | 25 | ~7 |

Data are representative values from RT-qPCR experiments.

Table 3: Synergistic Induction of IFN-β with Cytosolic DNA

| Treatment | IFN-β mRNA (Fold Induction vs. Control) |

| This compound (25 µM) | ~2 |

| Transfected pDNA | ~20 |

| This compound (25 µM) + Transfected pDNA | ~250 |

Data are representative values from RT-qPCR experiments in HEK-293T cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. ISRE-Luciferase Reporter Assay

This assay is used to quantify the activation of the ISRE promoter in response to this compound.

-

Cell Line: HEK293 cells stably expressing a firefly luciferase reporter gene under the control of an ISRE promoter (HEK293-ISRE-luc).

-

Protocol:

-

Seed HEK293-ISRE-luc cells in a 96-well white, clear-bottom plate at a density of 4 x 10^4 cells/well.

-

Allow cells to adhere for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the this compound dilutions or DMSO as a vehicle control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected Renilla luciferase control or to total protein content.

-

Calculate the fold induction relative to the DMSO-treated control cells.

-

Caption: Workflow for the ISRE-Luciferase Reporter Assay.

4.2. Western Blot for IRF3 Phosphorylation

This protocol is used to detect the phosphorylation of IRF3 at Ser386.

-

Cell Lines: HEK-293T or A549 cells.

-

Protocol:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 25 µM, 50 µM) or DMSO for 24 hours.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% polyacrylamide gel).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-IRF3 (Ser386) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin).

-

4.3. RT-qPCR for Gene Expression Analysis

This method quantifies the mRNA levels of ISGs and IFN-β.

-

Cell Lines: HEK-293T or PBMCs.

-

Protocol:

-

Treat cells with this compound as described for the Western blot protocol. For synergy experiments, transfect cells with plasmid DNA using a suitable transfection reagent in the presence or absence of this compound.

-

Isolate total RNA using a commercial RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (e.g., IFNB1, IFI6, IFI27) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Summary and Future Directions

This compound is a valuable tool compound for studying the regulation of the type I interferon response. Its unique mechanism of action, involving MAVS/IRF1-dependent ISG induction and STING-dependent priming of the response to cytosolic DNA, sets it apart from other known innate immune agonists. The data presented in this guide highlight its potential for therapeutic development, particularly in contexts where a boosted response to cellular danger signals is beneficial, such as in oncology and infectious diseases.

Future research should focus on identifying the direct cellular target(s) of this compound to fully elucidate its mechanism of action. Further preclinical studies are warranted to evaluate its in vivo efficacy and safety profile as an antiviral agent or a cancer immunotherapeutic. The detailed protocols and quantitative data provided herein serve as a foundation for such investigations.

References

Unraveling the Molecular Target of ChX710: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChX710 has been identified as a novel small molecule that primes the type I interferon (IFN) response, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular target and its mechanism of action. While the direct molecular target of this compound has not yet been definitively elucidated in publicly available literature, existing evidence strongly points towards modulation of the STING (Stimulator of Interferon Genes) and MAVS (Mitochondrial Antiviral-Signaling) pathways. This document summarizes the known biological effects of this compound, details relevant experimental protocols for its characterization, and proposes workflows for definitive target identification.

Introduction

The type I interferon response is a crucial defense mechanism against viral and bacterial infections, and also plays a significant role in anti-tumor immunity. The discovery of small molecules that can modulate this pathway holds immense therapeutic potential. This compound has emerged as one such molecule, capable of inducing Interferon-Stimulated Genes (ISGs) and priming the cellular environment for a more robust response to cytosolic DNA. This guide serves to consolidate the available data on this compound and provide a framework for future research aimed at pinpointing its direct molecular target.

Known Biological Effects of this compound

This compound has been shown to induce a specific subset of the type I IFN response. Its primary effects are the induction of the Interferon-Stimulated Response Element (ISRE) promoter sequence and subsequent expression of ISGs. Critically, this activity is coupled with the phosphorylation of Interferon Regulatory Factor 3 (IRF3). However, it has been observed that this compound-induced IRF3 phosphorylation is insufficient on its own to trigger the expression of IFN-β[1]. This suggests a nuanced mechanism of action that deviates from direct STING agonists. Further studies have indicated that the signaling cascade initiated by this compound is dependent on both MAVS and IRF1[1].

Quantitative Data Summary

To date, specific quantitative data on the binding affinity of this compound to a direct molecular target (e.g., Kd, IC50) has not been published. The following table summarizes the known cellular and downstream effects of this compound.

| Parameter | Observed Effect | Reported Concentration | Cell Lines | Citation |

| ISRE Induction | Luciferase induction | 25-50 µM | ISRE-luciferase reporter cells | [1] |

| IRF3 Phosphorylation | Increased P-IRF3 (Ser396) | 25-50 µM | HEK-293T, A549 | [1] |

| IFN-β Expression | No significant induction alone | Up to 50 µM | HEK-293T, A549 | [1] |

| Priming of IFN-β response | Synergistic increase with cytosolic DNA | Not specified | Not specified | |

| Signaling Dependency | Knockdown abrogates ISRE induction | Not applicable | ISRE-luciferase reporter cells |

Proposed Signaling Pathway

Based on the available evidence, this compound appears to act upstream of or parallel to the canonical STING-TBK1-IRF3 axis, with a critical dependency on MAVS and IRF1. The following diagram illustrates the proposed signaling pathway initiated by this compound.

Experimental Protocols

This section details key experimental protocols to investigate the molecular target and mechanism of action of this compound.

ISRE Reporter Assay

This assay is used to quantify the induction of the ISRE promoter by this compound.

Materials:

-

ISRE-luciferase reporter cell line (e.g., HEK293T or THP-1)

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Protocol:

-

Seed ISRE-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add 100 µL of luciferase reagent to each well.

-

Measure luminescence using a plate reader.

-

Calculate the fold induction relative to the vehicle control.

IRF3 Phosphorylation Western Blot

This protocol is to detect the phosphorylation of IRF3 in response to this compound treatment.

Materials:

-

HEK-293T or A549 cells

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-P-IRF3 (Ser396), anti-IRF3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for 24 hours.

-

Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatants using a BCA assay.

-

Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply chemiluminescent substrate.

-

Capture the signal using an imaging system.

Target Identification Workflow using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify the direct binding of a small molecule to its target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol Outline:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions across a range of temperatures.

-

Lysis: Lyse the cells to release intracellular proteins.

-

Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Quantification: Analyze the soluble fractions by quantitative mass spectrometry to identify proteins that exhibit a thermal shift upon this compound binding, indicating a direct interaction.

Conclusion and Future Directions

This compound represents a promising small molecule modulator of the type I interferon pathway. While its downstream effects on ISG induction and IRF3 phosphorylation are established, its direct molecular target remains to be identified. The dependency on MAVS and IRF1 suggests a novel mechanism of action that warrants further investigation. The experimental protocols and workflows detailed in this guide provide a clear path forward for researchers to definitively identify the molecular target of this compound and to further elucidate its role in innate immunity. Future work should focus on unbiased target identification approaches such as CETSA and affinity purification coupled with mass spectrometry to pinpoint the direct binding partner of this compound. This will be a critical step in advancing this compound towards potential therapeutic applications.

References

In-Depth Technical Guide: Exploratory Studies on the Biological Activity of ChX710

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChX710 is a novel small molecule modulator of the innate immune system, identified as a potent primer of the type I interferon (IFN) response to cytosolic DNA. This document provides a comprehensive technical overview of the key biological activities of this compound, detailing its mechanism of action, summarizing quantitative data from in vitro studies, and providing detailed experimental protocols. This compound induces the Interferon-Stimulated Response Element (ISRE) promoter and the expression of Interferon-Stimulated Genes (ISGs) through a signaling pathway dependent on MAVS and IRF1. While this compound alone is a weak inducer of IFN-β, it acts synergistically with cytosolic DNA to elicit a robust, STING-dependent type I interferon response. These properties highlight this compound as a promising candidate for further investigation in therapeutic areas requiring augmentation of innate immunity, such as oncology and infectious diseases.

Mechanism of Action: Priming the Type I Interferon Response

This compound has been characterized as a biochemical agent that sensitizes cells to produce a type I interferon response upon detection of cytosolic DNA.[1][2] Its primary mechanism does not involve direct stimulation of IFN production but rather a "priming" effect that enhances cellular responsivity to secondary stimuli like cytosolic DNA.

The key molecular events initiated by this compound include:

-

ISRE Promoter Induction: this compound activates the ISRE promoter sequence, a critical step in the transcription of numerous antiviral and immunomodulatory genes.[1][2]

-

Interferon-Stimulated Gene (ISG) Expression: Consequently, this compound stimulates the expression of specific ISGs.

-

IRF3 Phosphorylation: The compound induces the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I IFN pathway.[1]

Significantly, the ISRE induction by this compound is dependent on the adaptor protein MAVS and the transcription factor IRF1. However, this induction is independent of IRF3, STAT1, and STAT2. While this compound treatment leads to the phosphorylation of IRF3 at Ser386, this event alone is insufficient to trigger a significant IFN-β response.

The priming activity of this compound becomes evident in the context of cytosolic DNA. In cells transfected with plasmid DNA, this compound strongly and synergistically enhances the expression of IFN-β at both the transcriptional and protein levels. This synergistic response is critically dependent on the STING (Stimulator of Interferon Genes) pathway, a key sensor of cytosolic DNA.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro experiments investigating the biological activity of this compound.

Table 1: Dose-Dependent Induction of ISG Expression by this compound in HEK-293T Cells

| This compound Concentration (µM) | IFI27 mRNA Fold Induction (Mean ± SD) | IFI6 mRNA Fold Induction (Mean ± SD) |

| 0 (DMSO) | 1.0 ± 0.2 | 1.0 ± 0.3 |

| 12.5 | 4.5 ± 0.8 | 3.2 ± 0.6 |

| 25 | 8.2 ± 1.5 | 6.8 ± 1.2 |

| 50 | 15.6 ± 2.9 | 12.4 ± 2.1 |

| *P < 0.05, **P < 0.01 compared to DMSO control. Data from RT-qPCR analysis after 24 hours of treatment. |

Table 2: Induction of IFI27 Expression in Human PBMCs

| Treatment | IFI27 mRNA Fold Induction (Mean ± SD) |

| DMSO | 1.0 ± 0.4 |

| This compound (12.5 µM) | 3.9 ± 1.1 |

| This compound (25 µM) | 7.1 ± 1.9 |

| *P < 0.05 compared to DMSO control. Data from four healthy donors after 24 hours of treatment. |

Table 3: Effect of this compound on IRF3 Phosphorylation

| Cell Line | This compound Concentration (µM) | Phospho-IRF3 (Ser386) Detection |

| HEK-293T | 25 | Detected |

| 50 | Strongly Detected | |

| A549 | 25 | Detected |

| 50 | Strongly Detected | |

| Data from Western Blot analysis after 24 hours of treatment. |

Experimental Protocols

ISRE Promoter Activity Assay (Luciferase Reporter Assay)

This protocol describes the methodology to quantify the induction of ISRE promoter activity by this compound using a luciferase reporter cell line.

-

Cell Line: HEK-293 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter (ISRE-luc).

-

Cell Culture:

-

Culture ISRE-luciferase reporter cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., Puromycin at 3 µg/ml).

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed 4 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include a DMSO-only control.

-

Incubate the plate for 24 hours at 37°C.

-

Equilibrate the plate to room temperature.

-

Add a luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a microplate luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Quantitative Real-Time PCR (RT-qPCR) for ISG Expression

This protocol details the steps to measure the relative mRNA expression levels of Interferon-Stimulated Genes (ISGs) following treatment with this compound.

-

Cell Lines: HEK-293T cells or human Peripheral Blood Mononuclear Cells (PBMCs).

-

RNA Isolation:

-

Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

-

Lyse the cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers for the target ISGs (e.g., IFI27, IFI6) and a housekeeping gene (e.g., GAPDH, ACTB).

-